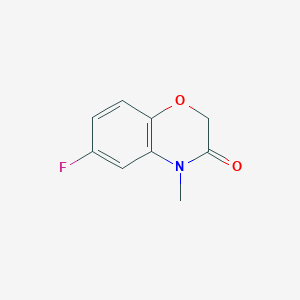

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

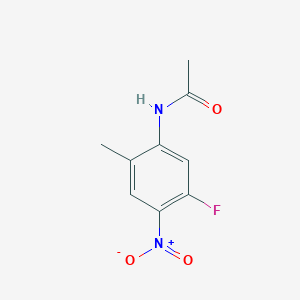

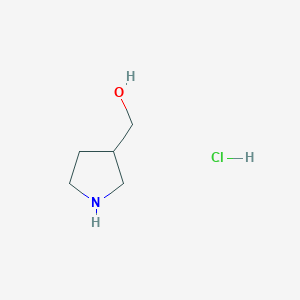

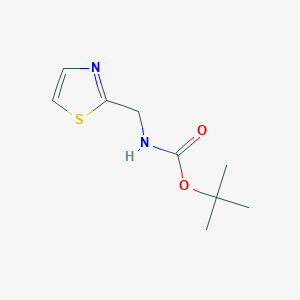

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound with the chemical formula C9H8FNO2 . It has a molecular weight of 181.17 .

Molecular Structure Analysis

The InChI code for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is 1S/C9H8FNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one has a molecular weight of 181.17 . The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Herbicide Development and Modification

One primary application of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is in the development and modification of herbicides. Research has shown that the benzoxazinone skeleton, which includes 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, can be functionalized at various positions to create new herbicide models. For instance, aromatic ring functionalization of benzoxazinones, including the introduction of fluorine atoms, has been found to significantly affect the phytotoxic activity against certain standard target species and weeds. Halogenation, particularly fluorination, has been identified as a successful modification to enhance the herbicidal properties. The study noted that compounds like 6-fluoro-(2H)-1,4-benzoxazin-3(4H)-one showed high phytotoxic activities, indicating the potential of such compounds in herbicide development (Macias et al., 2006).

Intermediate in Herbicide Synthesis

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one serves as a crucial intermediate in the synthesis of specific herbicides, such as flumioxazin. The synthetic process involves multiple steps, starting from primary materials and undergoing various chemical reactions, including hydroxyl substitution, etherification, reduction, and N-alkylation, to produce the final herbicide product (Qiang, X., 2011).

Antimicrobial and Antifungal Applications

The compound and its derivatives have also shown potential in antimicrobial and antifungal applications. Research indicates that certain benzoxazinone derivatives exhibit potent in vitro antibacterial activity, even more than established antibiotics against some strains. These compounds’ ability to introduce fluorine atoms at specific positions contributes to reduced toxicity and side effects, such as decreased acute toxicity and convulsion inductive ability (Asahina et al., 2008).

Pharmaceutical Development

Furthermore, benzoxazin-3-one derivatives, including 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, have been identified as promising candidates for developing nonsteroidal mineralocorticoid receptor antagonists. These compounds are being explored for treating cardiovascular diseases like hypertension and congestive heart failure due to their potency and selectivity. The development of these pharmaceuticals is based on complex chemical processes, including high-throughput screening and scaffold hopping, to optimize the binding affinity and efficacy (Hasui et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-fluoro-4-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJLVTDBNLWGNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.